InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
. 1-(4-Bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrO. It is classified as a brominated derivative of phenylpropanol, characterized by a bromine atom attached to the para position of the benzene ring. This compound is recognized for its versatility in various scientific research fields due to its unique chemical properties and potential applications in organic synthesis, medicinal chemistry, and material science.
1-(4-Bromophenyl)propan-1-ol can be synthesized through several established methods:
In industrial settings, large-scale production often utilizes continuous flow reactors and advanced purification techniques like distillation and chromatography to achieve high yield and purity. Catalytic methods are also employed to enhance efficiency during the reduction processes.
The molecular structure of 1-(4-Bromophenyl)propan-1-ol features a propanol backbone with a bromophenyl group:
1-(4-Bromophenyl)propan-1-ol can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity to these targets, which can lead to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, making it a candidate for further investigation in medicinal chemistry applications.
The physical properties of 1-(4-Bromophenyl)propan-1-ol include:
The chemical properties include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and Ultraviolet-visible spectroscopy (UV-vis) can provide insights into its molecular structure and confirm its identity through characteristic absorption peaks and chemical shifts .
1-(4-Bromophenyl)propan-1-ol has several applications across various scientific fields:
The C–Br bond in 1-(4-bromophenyl)propan-1-ol undergoes facile oxidative addition with palladium(0) catalysts, enabling its participation in diverse cross-coupling methodologies that form carbon–carbon and carbon–heteroatom bonds. This reactivity is harnessed in Kumada, Suzuki-Miyaura, and Negishi couplings, where the bromophenyl unit transforms into biaryl systems or extended carbon frameworks essential for advanced material synthesis. The bromine's leaving group capability is enhanced by the electron-deficient character imparted by the hydroxyl group, facilitating transmetalation steps in catalytic cycles [4] [7]. Notably, the bromine substituent exhibits superior reactivity over chlorine in these transformations, while offering enhanced stability compared to iodide analogs during storage and handling—a crucial practical consideration in multistep syntheses [8].
Recent advances have exploited this compound’s halogen in borylation reactions to generate arylboronic esters, which serve as pivotal intermediates in pharmaceutical synthesis. Under Miyaura borylation conditions (Pd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C), 1-(4-bromophenyl)propan-1-ol undergoes quantitative conversion to the corresponding boronate ester without competitive oxidation of the alcohol moiety, demonstrating excellent functional group tolerance. This transformation enables sequential Suzuki couplings for assembling complex molecular architectures inaccessible through direct cross-coupling of the bromide precursor [4] [7].
Table 2: Cross-Coupling Performance Metrics of 1-(4-Bromophenyl)propan-1-ol Derivatives
Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Key Application |
---|---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 85 | 92 | Biaryl liquid crystal synthesis |
Kumada Coupling | NiCl₂(dppe), Mg turnings | THF | 25 | 88 | Chiral ligand precursors |
Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂ | DMSO | 80 | >99 | Boronic ester intermediate generation |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos | Toluene | 110 | 78 | Amino-functionalized pharmaceutical intermediates |
The stereochemistry at the chiral center remains intact during these metal-catalyzed processes, enabling enantioselective synthesis of advanced intermediates. For example, coupling of enantiomerically enriched (R)-1-(4-bromophenyl)propan-1-ol with arylboronic acids under Suzuki conditions preserves stereochemical integrity (>98% ee) while constructing sterically congested biaryl systems essential for chiral catalysts and ligands [7]. This stereoretentive profile is attributed to the spatial separation between the stereogenic center and the reaction site at the ipso-carbon, preventing epimerization during transmetalation and reductive elimination steps.
The synthetic approaches to 1-(4-bromophenyl)propan-1-ol have evolved from classical stoichiometric methods to sophisticated catalytic asymmetric technologies. Early industrial routes relied on Grignard reactions between ethylmagnesium bromide and 4-bromobenzaldehyde, yielding the racemic alcohol in modest yields (65–70%) with significant byproduct formation from competing reduction or enolization pathways. Alternative Friedel-Crafts acylation of bromobenzene with propionic anhydride followed by carbonyl reduction (NaBH₄/MeOH) provided improved scalability but suffered from regioselectivity challenges and polyacylation side reactions [6] [9].
The 1980s witnessed transformative developments with the advent of transition metal-catalyzed hydrogenation technologies. Heterogeneous catalysts (Pd/C, Raney Ni) enabled ketone reduction under mild conditions, while homogeneous Wilkinson’s catalyst [(Ph₃P)₃RhCl] facilitated asymmetric hydrogenation of prochiral ketones. However, enantioselectivity remained moderate (<70% ee) for sterically unhindered aryl alkyl ketones like 1-(4-bromophenyl)propan-1-one, spurring innovation in chiral catalyst design. The breakthrough emerged with Noyori’s BINAP-Ru complexes, which achieved >99% ee in hydrogenation of similar substrates through metal-ligand bifunctional activation—a milestone enabling industrial-scale production of enantiopure arylpropanols [7] [9].
Table 3: Chronological Development of Synthetic Methods for 1-(4-Bromophenyl)propan-1-ol
Time Period | Dominant Methodology | Key Innovation | Limitations | Enantioselectivity |
---|---|---|---|---|
1960s–1970s | Grignard Addition | Operational simplicity | Racemic product; moisture sensitivity | Not applicable |
1980s | Stoichiometric Borohydride Reduction | Mild conditions; functional group tolerance | Racemic mixtures; stoichiometric reagent | None |
1990–2000 | Catalytic Hydrogenation | Scalability; recyclable catalysts | Moderate ee for unhindered ketones | 50–85% ee |
2000–2010 | Asymmetric Transfer Hydrogenation | No high-pressure H₂ required | Sensitive to substrate structure | 90–95% ee |
2010–Present | Biocatalytic Reduction | Water-compatible; self-sufficient cofactors | Substrate solubility constraints | >99% ee |
Contemporary strategies emphasize atom economy and stereocontrol through biocatalytic and organocatalytic paradigms. Ketoreductases (KREDs) engineered via directed evolution now achieve quantitative conversion of 1-(4-bromophenyl)propan-1-one to either enantiomer with >99.5% ee and 50,000–100,000 turnover numbers. These enzymatic processes operate in biphasic systems (aqueous buffer/toluene), enabling substrate concentrations exceeding 100 g/L—a crucial advancement for industrial implementation [6]. Parallel developments in organocatalysis, particularly proline-derived catalysts, facilitate enantioselective aldol-type reactions, though substrate scope limitations persist for electron-deficient aryl systems.
The integration of these alcohols into complex architectures is exemplified in pharmaceutical syntheses such as atomoxetine production. Patent US4868344A details a resolution-free route where enantiopure 1-(4-bromophenyl)propan-1-ol undergoes stereospecific amination without racemization—a critical advantage over classical resolution techniques requiring diastereomeric salt formation and multiple recrystallizations [9]. Modern adaptations employ lipase-mediated kinetic resolutions (e.g., Candida antarctica lipase B) that achieve s > 200 through preferential acylation of the (S)-enantiomer, providing recovered (R)-alcohol in >99% ee and acylated (S)-product suitable for further transformations [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7